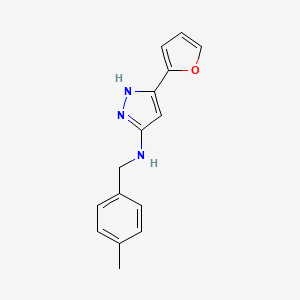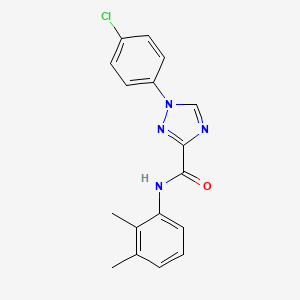![molecular formula C18H15ClN4OS2 B13371250 3-[(Benzylsulfanyl)methyl]-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371250.png)
3-[(Benzylsulfanyl)methyl]-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another efficient method involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through process engineering and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar pharmacological properties.
Uniqueness
The uniqueness of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether lies in its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets . This makes it a promising candidate for further drug development and research.
Eigenschaften
Molekularformel |
C18H15ClN4OS2 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
3-(benzylsulfanylmethyl)-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15ClN4OS2/c19-14-6-8-15(9-7-14)24-10-17-22-23-16(20-21-18(23)26-17)12-25-11-13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI-Schlüssel |
QFQUHHJMWPUDNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371189.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13371193.png)

![Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371206.png)
![5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine](/img/structure/B13371223.png)
![3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371226.png)
![3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B13371233.png)

![2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13371245.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371252.png)
